N-[2-(dimethylamino)pyridin-3-yl]isoquinoline-1-carboxamide
Description
N-[2-(dimethylamino)pyridin-3-yl]isoquinoline-1-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a dimethylamino group attached to a pyridine ring, which is further connected to an isoquinoline carboxamide moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[2-(dimethylamino)pyridin-3-yl]isoquinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-21(2)16-14(8-5-10-19-16)20-17(22)15-13-7-4-3-6-12(13)9-11-18-15/h3-11H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRGGCMCDSIRAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)NC(=O)C2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)pyridin-3-yl]isoquinoline-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of N-hetaryl ureas with alcohols under catalyst-free conditions. This environmentally friendly technique allows for the high-yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates . The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with the alcohol to form the desired carbamate product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)pyridin-3-yl]isoquinoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like iodine (I₂) and tert-butyl hydroperoxide (TBHP) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(dimethylamino)pyridin-3-yl]isoquinoline-1-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)pyridin-3-yl]isoquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-3-yl)pyridine-2-carboxamide: This compound shares a similar pyridine and carboxamide structure but lacks the isoquinoline moiety.
N1-(2-pyridinylmethyl)-N2-(2-methyl-1-naphthyl)oxalamide: This compound has a similar pyridine structure but features a naphthyl group instead of an isoquinoline.
Uniqueness
N-[2-(dimethylamino)pyridin-3-yl]isoquinoline-1-carboxamide is unique due to its combination of a dimethylamino group, pyridine ring, and isoquinoline carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
